

Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-5-methoxynicotinonitrile**

Cat. No.: **B596947**

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6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous bioactive molecules. The unique arrangement of a chloro, a methoxy, and a nitrile group on the pyridine ring provides a rich platform for synthetic elaboration and diverse molecular interactions.

The fundamental identification details for this compound are summarized below.

Table 1: Compound Identification

Identifier	Value	Source
CAS Number	1256835-79-6	[1] [2] [3] [4]
Chemical Name	6-chloro-5-methoxypyridine-3-carbonitrile	[2]
Synonyms	6-Chloro-5-methoxynicotinonitrile	[3]
Molecular Formula	C ₇ H ₅ ClN ₂ O	[2]
Molecular Weight	168.58 g/mol	[2] [3]
InChI Key	CDFREORPCCHPKC-UHFFFAOYSA-N	[3]

A clear understanding of the molecule's structure is paramount for any synthetic or analytical endeavor.

Caption: Chemical Structure of **6-Chloro-5-methoxynicotinonitrile**.

The predicted physicochemical properties provide a baseline for designing experimental conditions, such as solvent selection and purification methods.

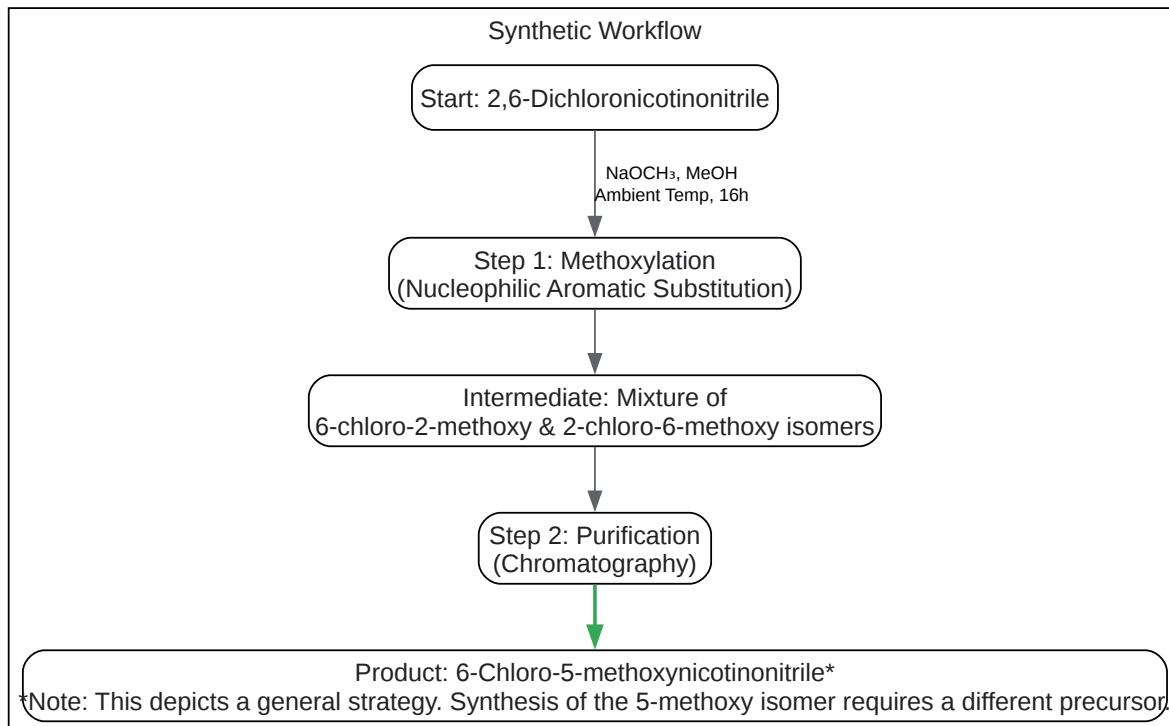
Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	266.7 ± 40.0 °C	[2]
Density	1.33 ± 0.1 g/cm ³	[2]
pKa	-4.11 ± 0.10	[2]
Physical Form	Solid	[3]

Synthesis, Purification, and Mechanistic Rationale

While multiple synthetic routes may be conceived, a common and effective strategy for preparing substituted pyridines like **6-Chloro-5-methoxynicotinonitrile** involves nucleophilic aromatic substitution (SNAr) on a more halogenated precursor. The following workflow is based on established principles of pyridine chemistry, analogous to procedures reported for similar structures[\[5\]](#).

The proposed synthesis starts from the commercially available 2,6-dichloro-5-nitronicotinonitrile. The process involves two key transformations: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the methoxy group, and finally, selective reduction to remove the second chloro group. A more direct approach, if the starting material is available, would be a direct methylation of a di-chloro precursor.



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Caption: Generalized Synthetic Workflow for Chloro-Methoxy-Nicotinonitriles.

Exemplary Synthesis Protocol (Hypothetical)

This protocol describes a plausible synthesis via selective nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The rationale for this choice is the high reactivity of positions 2 and 6 of the pyridine ring towards nucleophiles, especially when activated by an electron-withdrawing group like the nitrile at position 3.

Objective: To synthesize **6-Chloro-5-methoxynicotinonitrile** from a suitable precursor, such as 2,6-dichloro-5-methoxynicotinonitrile, via selective dechlorination.

Materials:

- 2,6-dichloro-5-methoxynicotinonitrile (Substrate)
- Palladium on Carbon (Pd/C, 10%)
- Triethylamine (Et_3N) or Sodium Acetate (Base)
- Methanol or Ethanol (Solvent)
- Hydrogen Gas (H_2)
- Ethyl Acetate (for extraction)
- Brine (for washing)
- Anhydrous Sodium Sulfate (for drying)
- Silica Gel (for chromatography)

Step-by-Step Methodology:

- Reaction Setup: To a solution of 2,6-dichloro-5-methoxynicotinonitrile (1.0 eq) in methanol (10-20 volumes), add the base (e.g., triethylamine, 1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions and catalyst deactivation.
- Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature. The selective removal of a chloro group at the 2-position over the 6-position is often achievable due to steric and electronic effects, a principle described in related transformations^[6].
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

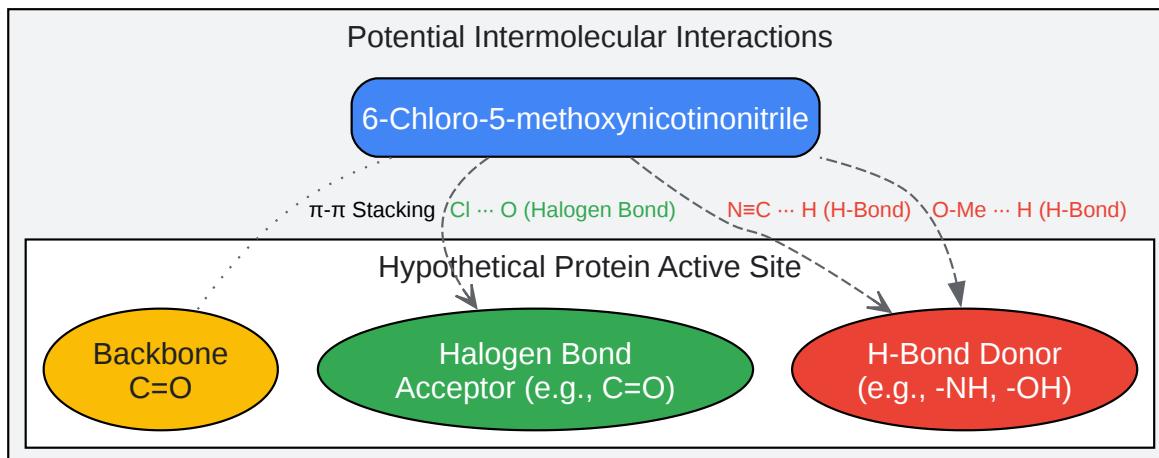
- Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the salt byproducts and residual solvent.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure **6-Chloro-5-methoxynicotinonitrile**.

Strategic Role in Medicinal Chemistry

The title compound is not merely a synthetic intermediate but a carefully designed building block for drug discovery. Each of its functional groups—chloro, methoxy, and nitrile—plays a strategic role in modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.

- The Chloro Group: Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs[7]. The chloro group on the pyridine ring can significantly enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. It also increases lipophilicity, which can improve membrane permeability, and can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate[8].
- The Methoxy Group: The methoxy group is a versatile modulator. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains. Furthermore, its metabolic fate is well-understood; it can be O-demethylated by cytochrome P450 enzymes, which can be a strategic consideration for designing prodrugs or for clearance pathways. Its presence also influences the electronic properties of the aromatic ring and can fine-tune the molecule's overall solubility and conformation[8].
- The Nitrile Group: The nitrile functionality is a key pharmacophore found in over 30 prescribed medications[9]. It is a metabolically robust group, typically passing through the

body unchanged. Its linear geometry and electronic properties make it an excellent bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor. This allows chemists to replace potentially labile ester or amide groups with a stable nitrile without losing key binding interactions[9].



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Sources

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